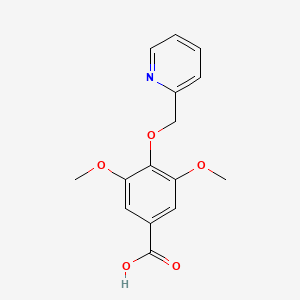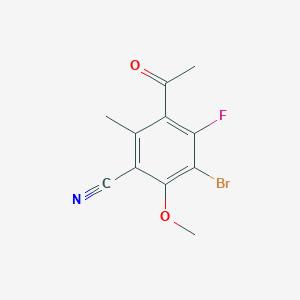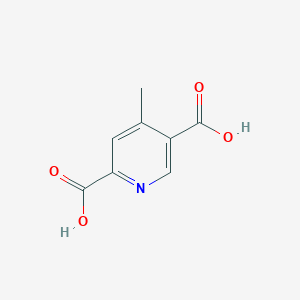
4-Octyne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyne-3,6-diol is an organic compound with the molecular formula C8H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an alkyne, meaning it contains a carbon-carbon triple bond. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method involves the hydroboration of 4-octyne followed by oxidation. This process typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.
Reduction of Alkynes: Another method is the reduction of 4-octyne using hydrogen gas (H2) in the presence of a palladium catalyst. This reaction produces this compound directly.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or anhydrides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2 (with Pd/C catalyst)
Substitution: Acyl chlorides, anhydrides, acid catalysts
Major Products Formed:
Carboxylic acids, ketones, alcohols, alkanes, esters, ethers
Scientific Research Applications
4-Octyne-3,6-diol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-octyne-3,6-diol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-step process involving the formation of an intermediate aldehyde before being further oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
4-Octyne-3,6-diol is similar to other diols and alkynes, but its unique combination of functional groups sets it apart. Some similar compounds include:
3,6-Dimethyl-4-octyne-3,6-diol: A methylated derivative with slightly different chemical properties.
3,3,6,6-Tetramethyl-4-octyne-2,7-diol: A more highly substituted compound with distinct reactivity.
In comparison, this compound offers a balance of reactivity and stability that makes it suitable for a wide range of applications.
Properties
CAS No. |
24434-07-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-4-yne-3,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 |
InChI Key |
YGMADCGBQRYLND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


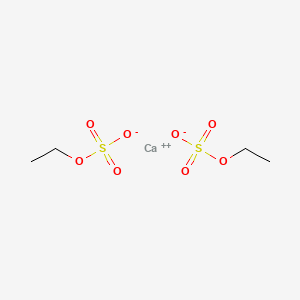
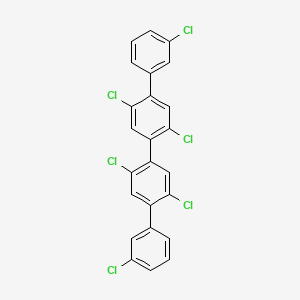
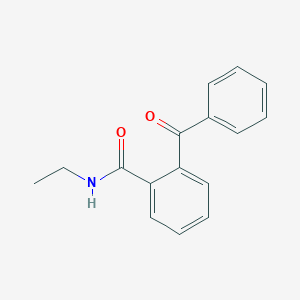
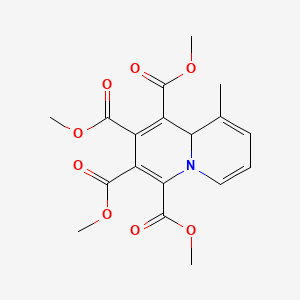
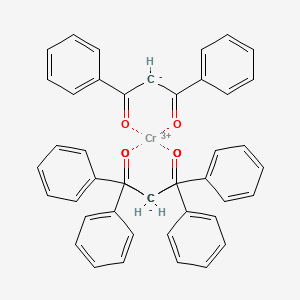
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
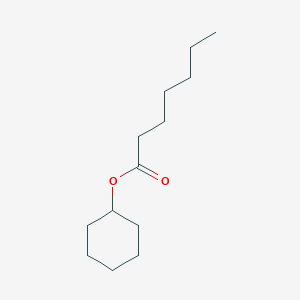
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
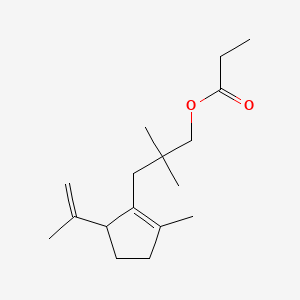
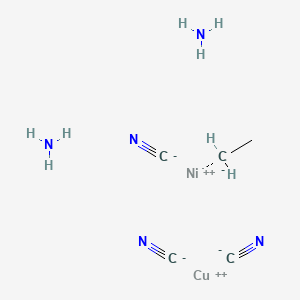
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
